molecular formula C10H11Cl2NO B5515202 N-(2,3-dichlorophenyl)-2-methylpropanamide CAS No. 90919-82-7

N-(2,3-dichlorophenyl)-2-methylpropanamide

Cat. No.: B5515202
CAS No.: 90919-82-7
M. Wt: 232.10 g/mol
InChI Key: KMSRKQVHMMBFNG-UHFFFAOYSA-N
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Description

N-(2,3-dichlorophenyl)-2-methylpropanamide: is an organic compound characterized by the presence of a dichlorophenyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dichlorophenyl)-2-methylpropanamide typically involves the reaction of 2,3-dichloroaniline with 2-methylpropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2,3-dichloroaniline+2-methylpropanoyl chlorideThis compound+HCl\text{2,3-dichloroaniline} + \text{2-methylpropanoyl chloride} \rightarrow \text{this compound} + \text{HCl} 2,3-dichloroaniline+2-methylpropanoyl chloride→this compound+HCl

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving the use of solvents such as dichloromethane or toluene.

Chemical Reactions Analysis

Types of Reactions: N-(2,3-dichlorophenyl)-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The amide group can be oxidized to form corresponding carboxylic acids.

    Reduction: The compound can be reduced to form amines.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry: N-(2,3-dichlorophenyl)-2-methylpropanamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. It may exhibit biological activities such as anti-inflammatory, analgesic, or antimicrobial properties.

Industry: The compound is used in the development of specialty chemicals and materials. It may be incorporated into polymers or coatings to impart specific properties such as increased durability or resistance to chemicals.

Mechanism of Action

The mechanism of action of N-(2,3-dichlorophenyl)-2-methylpropanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The dichlorophenyl group can enhance the compound’s binding affinity to its target, while the amide group may influence its pharmacokinetic properties.

Comparison with Similar Compounds

  • N-(2,4-dichlorophenyl)-2-methylpropanamide
  • N-(2,3-difluorophenyl)-2-methylpropanamide
  • N-(2,3-dichlorophenyl)-2-nitrobenzene-sulfonamide

Comparison: N-(2,3-dichlorophenyl)-2-methylpropanamide is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacological profiles or physical properties, making it suitable for distinct applications.

Properties

IUPAC Name

N-(2,3-dichlorophenyl)-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO/c1-6(2)10(14)13-8-5-3-4-7(11)9(8)12/h3-6H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMSRKQVHMMBFNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=C(C(=CC=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701268537
Record name N-(2,3-Dichlorophenyl)-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701268537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90919-82-7
Record name N-(2,3-Dichlorophenyl)-2-methylpropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90919-82-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2,3-Dichlorophenyl)-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701268537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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